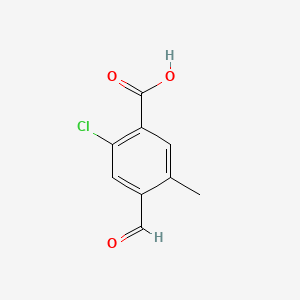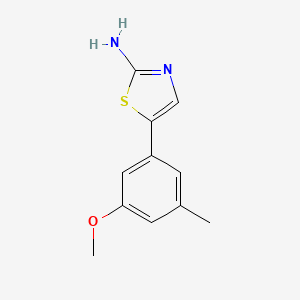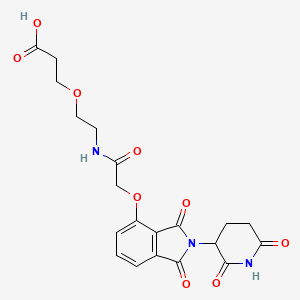![molecular formula C10H14N2O4S B14764277 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B14764277.png)
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Deoxy-methyl-2-thiouridine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is characterized by its unique structure, which includes a sulfur atom replacing an oxygen atom in the uridine molecule, enhancing its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-methyl-2-thiouridine typically involves the incorporation of sulfur into the nucleoside structure. One common method includes the use of silylated 2-thiouracil or 2-thiothymine as starting materials, which are then reacted with α-1-chloro-2-deoxy-3,5-di-toluoylribose . The reaction conditions often require specific catalysts and solvents to facilitate the incorporation of the sulfur atom.
Industrial Production Methods: Industrial production of 3’-Deoxy-methyl-2-thiouridine may involve large-scale synthesis using automated solid-phase synthesis techniques. These methods allow for the efficient production of nucleoside analogs by incorporating thio-modified nucleosides into oligonucleotides under controlled conditions .
化学反应分析
Types of Reactions: 3’-Deoxy-methyl-2-thiouridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfur atom in the compound makes it particularly reactive in these processes.
Common Reagents and Conditions: Common reagents used in the reactions of 3’-Deoxy-methyl-2-thiouridine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’-Deoxy-methyl-2-thiouridine can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
科学研究应用
3’-Deoxy-methyl-2-thiouridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3’-Deoxy-methyl-2-thiouridine involves its incorporation into DNA or RNA, where it inhibits DNA synthesis and induces apoptosis in cancer cells . The sulfur atom in the compound enhances its binding affinity to nucleic acids, making it a potent inhibitor of DNA polymerases and other enzymes involved in nucleic acid synthesis .
相似化合物的比较
2-Thiouridine: Similar to 3’-Deoxy-methyl-2-thiouridine, 2-thiouridine contains a sulfur atom in place of an oxygen atom in the uridine molecule.
2-Thiothymine: This compound is another sulfur-modified nucleoside, known for its enhanced hybridization affinity and base discrimination ability.
Uniqueness: 3’-Deoxy-methyl-2-thiouridine is unique due to its specific structure, which includes a deoxy modification at the 3’ position and a methyl group. This combination enhances its biological activity and stability compared to other sulfur-modified nucleosides .
属性
分子式 |
C10H14N2O4S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC 名称 |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O4S/c1-5-3-12(10(17)11-8(5)15)9-7(14)2-6(4-13)16-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,17)/t6-,7+,9+/m0/s1 |
InChI 键 |
GBNAXPMJFIRMKP-LKEWCRSYSA-N |
手性 SMILES |
CC1=CN(C(=S)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O |
规范 SMILES |
CC1=CN(C(=S)NC1=O)C2C(CC(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


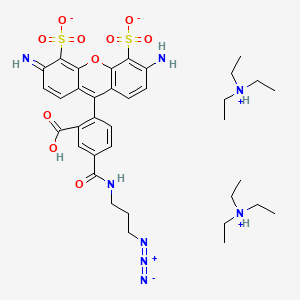

![1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea](/img/structure/B14764215.png)

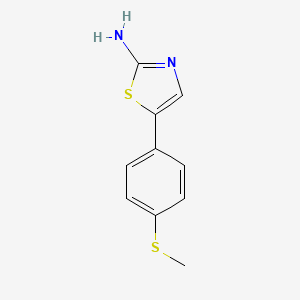

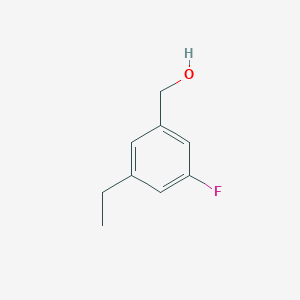
![4-[(3-Fluorophenyl)methoxy]benzoate](/img/structure/B14764243.png)
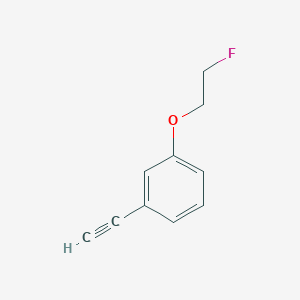
![Ethyl (R)-4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate](/img/structure/B14764249.png)
